5-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
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Overview
Description
5-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with chlorine, fluorophenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions tailored to industrial settings can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(4-chlorophenyl)-1-methyl-1H-pyrazole
- 5-Chloro-3-(4-bromophenyl)-1-methyl-1H-pyrazole
- 5-Chloro-3-(4-methylphenyl)-1-methyl-1H-pyrazole
Uniqueness
5-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C10H8ClFN2 |
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Molecular Weight |
210.63 g/mol |
IUPAC Name |
5-chloro-3-(4-fluorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H8ClFN2/c1-14-10(11)6-9(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChI Key |
XMIDTBDFEUEBPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
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